2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Medicinal Chemistry Kinase Inhibitor Design Fluorine Scanning

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol (CAS 946242-27-9) is a synthetic pteridine small molecule designed as a research tool for kinase inhibitor discovery. It is used to probe the structure-activity relationship (SAR) of the 4-aniline substituent, where the 4-fluorophenyl group may enhance potency and metabolic stability based on class-level precedent. It is suitable for selectivity profiling against recombinant kinase panels, DMPK stability assays to investigate aldehyde oxidase-mediated metabolism, and free energy perturbation (FEP) calculations. Buyers must procure this exact compound to ensure experimental continuity in the absence of published comparator data for closely related analogs.

Molecular Formula C18H20FN7O
Molecular Weight 369.404
CAS No. 946242-27-9
Cat. No. B3013005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
CAS946242-27-9
Molecular FormulaC18H20FN7O
Molecular Weight369.404
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
InChIInChI=1S/C18H20FN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24)
InChIKeyDRHXFNXULYVNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol (CAS 946242-27-9): Procurement-Relevant Structural and Pharmacological Context


2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol (CAS 946242-27-9) is a fully synthetic small molecule built on a pteridine core, substituted at the 4-position with a 4-fluoroaniline moiety and at the 2-position with an N-(2-hydroxyethyl)piperazine group . The pteridine scaffold is a privileged structure in kinase inhibitor design, and the specific substitution pattern places this compound within a narrow chemotype explored in patent literature for antiviral and anti-inflammatory applications [1]. However, publicly available primary research papers and authoritative database entries that report quantitative biological or physicochemical data for this exact compound are currently absent from the peer-reviewed literature. The compound is primarily listed in commercial screening libraries, indicating its availability as a research tool for target identification and lead optimization campaigns, but its differentiation from closely related analogs remains to be empirically established in published head-to-head studies.

Why In-Class Pteridine-Piperazine Analogs Cannot Substitute for 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol Without Comparative Validation


The pteridine-piperazine chemical space contains numerous compounds with subtle variations in the aryl amine at position 4 and the N-substituent on the piperazine ring. Minor modifications—such as replacing the 4-fluorophenyl group with phenyl, 4-chlorophenyl, or 3,4-dimethylphenyl, or replacing the hydroxyethyl tail with an ethyl group—can profoundly alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. The limited public bioactivity data for CAS 946242-27-9 means that generic substitution cannot be justified on pharmacochemical grounds alone; any replacement would require de novo experimental validation in the specific assay context. Users seeking to replicate published screening results or to build structure-activity relationship (SAR) models must therefore procure the exact compound to ensure experimental continuity, pending the generation of comparator datasets that would support informed analog selection.

Quantitative Differentiation Evidence for 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol (CAS 946242-27-9) Against Its Closest Analogs


Structural Preorganization for Kinase Hinge Binding: Fluorine-Substituted Aniline Compared to Unsubstituted Phenyl Analog

The 4-fluoroaniline moiety in CAS 946242-27-9 is expected to enhance hinge-region binding affinity relative to the unsubstituted phenyl analog (CAS not publicly available) through a combination of improved van der Waals contacts and a reduction in the basicity of the aniline nitrogen, which can strengthen key hydrogen bonds [1]. While no direct binding data are available for this specific compound, class-level analysis of kinase inhibitor SAR consistently demonstrates that para-fluorination of the solvent-exposed phenyl ring can improve potency by 2- to 10-fold in biochemical assays, depending on the kinase target [2]. The magnitude of this effect for CAS 946242-27-9 remains to be empirically determined.

Medicinal Chemistry Kinase Inhibitor Design Fluorine Scanning

Hydroxyethyl Piperazine Modification for Solubility Enhancement: In Silico Prediction vs. Ethyl Analog

The N-(2-hydroxyethyl) group on the piperazine ring of CAS 946242-27-9 introduces a hydrogen-bond donor/acceptor motif that is absent in the directly comparable 2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine (CAS 946347-92-8) [1]. In silico predictions indicate a lower calculated logP for the hydroxyethyl derivative (XLogP3 ≈ 2.0) compared to the ethyl analog (XLogP3 = 2.4) [1], suggesting improved aqueous solubility. Experimentally measured thermodynamic solubility data are not publicly available for either compound, preventing a definitive quantitative comparison. The hydroxyethyl moiety may also reduce phospholipidosis risk compared to more lipophilic basic amines, a common liability of piperazine-containing kinase inhibitors [2].

Physicochemical Property Optimization Solubility Drug-like Properties

Pteridine Core Stability and Synthetic Tractability vs. Quinazoline-Based Alternatives

The 2,4-diaminopteridine scaffold of CAS 946242-27-9 is structurally related to quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) but differs in the electronic character of the bicyclic core. The additional ring nitrogen in pteridines can alter metabolic stability and off-target activity profiles relative to quinazolines [1]. While no direct comparative metabolic stability data exist for CAS 946242-27-9 against a matched quinazoline analog, the pteridine core is known to be susceptible to aldehyde oxidase (AO)-mediated metabolism in certain substitution contexts, a liability that can be absent in quinazolines [2]. Users must verify whether this liability is relevant to their target profile; if AO metabolism is a known issue, the specific substitution pattern of CAS 946242-27-9 may or may not mitigate this risk—only experimental data can confirm.

Chemical Stability Synthetic Feasibility Scaffold Selection

Evidence-Backed Application Scenarios for Procuring 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol (CAS 946242-27-9)


Kinase Inhibitor Hit Expansion Campaigns Requiring Fluorinated Pteridine Scaffolds

Medicinal chemistry teams running a kinase inhibitor discovery program can use CAS 946242-27-9 as a tool compound to probe the SAR of the 4-aniline substituent. The 4-fluorophenyl group is a standard fluorine scan modification that, based on class-level precedent, may enhance potency and metabolic stability relative to the des-fluoro parent [1]. The compound is suitable for biochemical kinase profiling panels to determine selectivity fingerprints against a broad panel of recombinant kinases.

Physicochemical Property Benchmarking for Piperazine-Substituted Pteridines

Process chemistry and preformulation groups can procure CAS 946242-27-9 to experimentally determine its thermodynamic solubility, logD7.4, and chemical stability profile. The hydroxyethyl substituent is expected to confer lower lipophilicity than the ethyl analog (CAS 946347-92-8), and direct head-to-head measurements would quantify the solubility advantage, informing salt selection and formulation strategies for the chemical series [2].

Metabolic Stability Profiling to Assess Aldehyde Oxidase Liability in Pteridine Scaffolds

DMPK scientists can use CAS 946242-27-9 in in vitro liver microsome and hepatocyte stability assays, supplemented with recombinant aldehyde oxidase experiments, to determine whether the specific substitution pattern mitigates the AO-mediated metabolism known to affect certain pteridine derivatives [3]. These data are critical for go/no-go decisions on the pteridine scaffold relative to quinazoline alternatives.

In Silico Model Validation and Structure-Based Drug Design

Computational chemistry groups can employ CAS 946242-27-9 as a reference ligand for docking studies and free energy perturbation (FEP) calculations. The compound's well-defined 4-fluorophenyl and hydroxyethylpiperazine groups provide clean chemical handles for validating predictions of binding affinity and selectivity against kinase targets before synthesizing more complex analogs.

Quote Request

Request a Quote for 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.